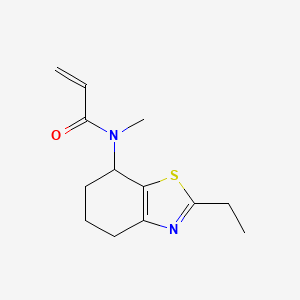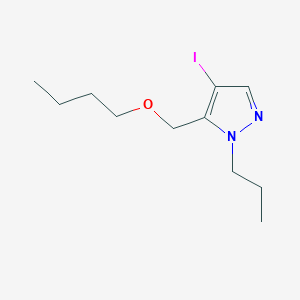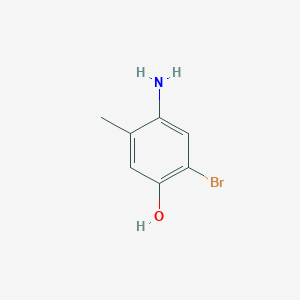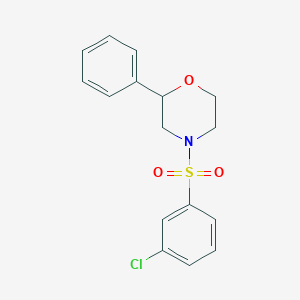
3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a multifaceted molecule with potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a thiazole ring, a trifluoromethyl-substituted phenyl group, and a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiazole ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product formation.
Thiazole Ring Formation: : The thiazole ring can be synthesized using a variety of methods, including cyclization reactions involving thioamides and α-haloketones.
Trifluoromethylphenyl Group Introduction: : The trifluoromethylphenyl group is often introduced through nucleophilic aromatic substitution reactions.
Coupling Reactions: : The final steps involve coupling the synthesized thiazole ring with the trifluoromethylphenyl group and subsequently attaching the benzamide core.
Industrial Production Methods:
For large-scale industrial production, optimizing the synthesis route to minimize costs and maximize yield is crucial. This typically involves using high-efficiency reactors, automated processes, and robust purification methods to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: : Reduction reactions can target the thiazole ring or the oxo group, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Conditions often involve the use of strong bases like sodium hydride or catalytic amounts of palladium in cross-coupling reactions.
Major Products Formed:
The major products from these reactions depend on the specific reagents and conditions used, but generally involve derivatives with modified functional groups that can enhance or alter the compound's properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, this compound is studied for its reactivity and potential as a precursor to more complex molecules.
Biology:
In biological research, it can be used as a probe to study enzyme functions or as a potential lead compound in drug discovery due to its unique structural features.
Medicine:
Medically, the compound shows promise in the development of new pharmaceuticals, particularly as inhibitors for specific enzymes or receptors.
Industry:
Industrially, it may find applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Wirkmechanismus
When compared to similar compounds like 3,5-dimethoxybenzoic acid or N-(4-(2-oxoethyl)thiazol-2-yl)benzamide, the unique features of 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, such as the trifluoromethyl-substituted phenyl group, provide distinct advantages in terms of stability, reactivity, and biological activity.
Vergleich Mit ähnlichen Verbindungen
3,5-dimethoxybenzoic acid
N-(4-(2-oxoethyl)thiazol-2-yl)benzamide
4-(trifluoromethyl)aniline
Benzamide derivatives with different substituents
This compound's uniqueness lies in its multi-functional structure, making it a valuable subject of study for scientists across various disciplines
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c1-30-16-7-12(8-17(10-16)31-2)19(29)27-20-26-15(11-32-20)9-18(28)25-14-5-3-13(4-6-14)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAYFBUVWKQFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2657862.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)
![2,3-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2657864.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2657866.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2657867.png)


![2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2657876.png)
![4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2657877.png)



